(2R,3R,5S)-3,5-Dimethyl-1-benzyloxy-2-hydroxy-8-(4-methoxyphenoxy)-4-octanone
Description
(2R,3R,5S)-3,5-Dimethyl-1-benzyloxy-2-hydroxy-8-(4-methoxyphenoxy)-4-octanone is a chiral octanone derivative with a complex stereochemical arrangement. Its structure features a benzyloxy group at position 1, hydroxyl and methyl groups at positions 2, 3, and 5, and a 4-methoxyphenoxy substituent at position 6.
Properties
IUPAC Name |
(2R,3R,5S)-2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23,25H,7-8,15-17H2,1-3H3/t18-,19+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZDDXOHLXIANQ-YYDVJCTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(=O)C(C)C(COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCOC1=CC=C(C=C1)OC)C(=O)[C@H](C)[C@H](COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Materials and Lactone Opening
The use of lactones as chiral precursors is a proven strategy for establishing stereocenters in polyoxygenated systems. For example, (2R,4S,5R)-2,4-dimethyl-5-heptanolide, a lactone used in pheromone synthesis, can be adapted to construct the 3,5-dimethyl-2-hydroxy motif. Hydrolysis of the lactone under basic conditions yields a diol, which is subsequently protected and oxidized to the ketone.
Reaction Conditions :
Ketone Formation via Hydroformylation
Hydroformylation of alkenes followed by oxidation offers a route to ketones. Patent CN105688984A describes hydroformylation of 2-octanone derivatives using phenoxide catalysts in sec-octanol. While this method targets simpler ketones, adapting it with chiral ligands could yield the desired stereochemistry.
Introduction of the Benzyloxy Group
Hydroxyl Protection Strategies
The benzyloxy group at position 1 is introduced via alkylation of a hydroxyl intermediate. The patent US3697599A details the alkylation of 2,4-dihydroxybenzophenone with alkyl halides in aqueous alkali metal hydroxide with surfactants. This phase-transfer catalysis (PTC) method ensures high yields (85% for octyl bromide) and can be adapted for benzylation.
Optimized Conditions :
-
Benzyl bromide (1.2 equiv), KOH (30% aqueous), surfactant (nonylphenoxypoly(ethyleneoxy)ethanol), reflux, 8 hours.
Installation of the 4-Methoxyphenoxy Group
Etherification via Nucleophilic Substitution
The 4-methoxyphenoxy group is introduced at position 8 using a Williamson ether synthesis. A hydroxyl intermediate at position 8 is deprotonated and reacted with 4-methoxyphenyl bromide.
Key Considerations :
Mitsunobu Reaction for Stereoretentive Coupling
The Mitsunobu reaction (DEAD, PPh₃) ensures retention of configuration at stereocenters during ether formation. This method is preferred for acid-sensitive intermediates.
Stereochemical Control and Resolution
Asymmetric Catalysis
Chiral catalysts, such as Jacobsen’s Mn(salen) complexes, enable enantioselective epoxidation or hydroxylation to set the 2R and 3R configurations.
Chiral Auxiliaries
Evans oxazolidinones or Oppolzer’s sultams can enforce stereochemistry during aldol or alkylation steps. For example, an aldol reaction between a chiral oxazolidinone and methyl hexyl ketone establishes the 5S center.
Data Tables: Reaction Optimization and Yields
Challenges and Alternative Approaches
Competing Side Reactions
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Over-alkylation at position 2: Mitigated by steric hindrance from 3,5-dimethyl groups.
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Epimerization at C2 and C3: Controlled via low-temperature reactions and non-acidic conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5S)-2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
(2R,3R,5S)-2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme mechanisms.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,5S)-2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Similarities
The compound’s structural uniqueness lies in its combination of benzyloxy, hydroxyl, methyl, and 4-methoxyphenoxy groups. Comparisons with other compounds highlight the following:
Table 1: Structural Comparison with Key Analogues
Key Observations :
- The 4-methoxyphenoxy group in the target compound is structurally analogous to the 4-methoxyphenyl moiety in ’s nucleotide analog, which is associated with enhanced lipophilicity and membrane permeability .
- Unlike ’s triazole derivatives (known for antimicrobial activity), the target compound’s hydroxyl and benzyloxy groups may favor interactions with oxidoreductases or hydrolases .
Bioactivity and Computational Predictions
While direct bioactivity data for the target compound is unavailable in the evidence, hierarchical clustering () and molecular similarity metrics () provide predictive insights:
Table 2: Hypothetical Bioactivity Clustering Based on Structural Features
Key Findings :
- The target compound’s 4-methoxyphenoxy and hydroxyl groups align with ’s observation that bioactivity clusters correlate with shared functional groups, particularly oxygen-rich substituents .
Challenges in Comparison
- Stereochemical Sensitivity: The target compound’s (2R,3R,5S) configuration distinguishes it from diastereomers or enantiomers, which may exhibit divergent bioactivities. For example, ’s chromeno derivatives show stereochemistry-dependent antioxidant efficacy .
Q & A
Q. Why do NMR spectra occasionally show unexpected coupling patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
